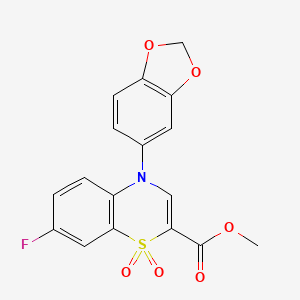

methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative featuring a 1,3-benzodioxol-5-yl substituent at the 4-position, a fluorine atom at the 7-position, and a methyl ester carboxylate group at the 2-position. The 1,1-dioxide designation indicates the sulfone moiety on the thiazine ring.

Properties

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO6S/c1-23-17(20)16-8-19(11-3-5-13-14(7-11)25-9-24-13)12-4-2-10(18)6-15(12)26(16,21)22/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMKSQILHRNUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its antimicrobial and antioxidant properties, synthesis methods, and relevant research findings.

Molecular Details

- Molecular Formula : C17H12FNO6S

- Molecular Weight : 377.3 g/mol

- CAS Number : 1291849-59-6

The compound features a unique combination of functional groups, including a fluoro group and a carboxylate moiety , which enhance its reactivity and potential biological activity. The presence of a benzodioxole ring and a benzothiazole ring contributes to its distinctive properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent. For instance:

- Ahmad et al. (2011) demonstrated moderate to significant activity against common bacterial strains.

Antioxidant Activity

In addition to its antimicrobial effects, this compound has shown promising antioxidant activity. Certain derivatives derived from it exhibited moderate superoxide scavenging activity, indicating potential applications in conditions related to oxidative stress:

- Ahmad et al. (2012) reported that some derivatives could effectively neutralize free radicals.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Moderate to significant activity against pathogens | Ahmad et al. (2011) |

| Antioxidant | Moderate superoxide scavenging activity | Ahmad et al. (2012) |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the benzothiazine core.

- Introduction of the benzodioxole moiety.

- Fluorination at the 7-position.

- Carboxylation to form the carboxylate group.

These steps can vary based on specific reaction conditions and desired derivatives.

Case Study: Antimicrobial Efficacy

In a comparative study examining various derivatives of benzothiazine compounds, this compound was found to be one of the most effective against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential for development into a therapeutic agent for treating resistant infections.

Research on Antioxidant Properties

A recent investigation into the antioxidant capabilities of this compound revealed that specific derivatives were effective in reducing oxidative stress markers in vitro. This suggests potential applications in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is most closely related to methyl 7-fluoro-4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291864-92-0), which shares the benzothiazine core, fluorine atom, and ester group but differs in the 4-position substituent (4-methoxyphenyl vs. 1,3-benzodioxol-5-yl).

Structural and Physicochemical Comparison

*Calculated based on substituent analysis.

Substituent-Driven Differences

- Electronic Effects : The 1,3-benzodioxol-5-yl group introduces an electron-rich aromatic system due to the fused dioxole ring, which may enhance π-π stacking interactions compared to the methoxyphenyl group. This could influence binding affinity in biological targets .

- Metabolic Stability : The benzodioxole group is prone to oxidative metabolism, whereas the methoxyphenyl group may undergo demethylation, leading to distinct metabolic pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-(1,3-benzodioxol-5-yl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzothiazine core. Key steps include:

- Ring Formation : Cyclization of substituted thioamide precursors under acidic conditions to form the benzothiazine ring .

- Substituent Introduction : Coupling the benzodioxol-5-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .

- Esterification : Methylation of the carboxylic acid intermediate using iodomethane in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization to isolate the final product. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions observed in related benzothiazine dioxides) .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR, focusing on distinguishing fluorine coupling (e.g., ⁷-fluoro substituent) and benzodioxole protons .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ or [M-H]⁻ ions) .

- DFT Calculations : Optimize geometry and predict electronic transitions (e.g., HOMO-LUMO gaps) using Gaussian or similar software .

Advanced Research Questions

Q. What experimental and computational strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from independent studies, focusing on variables like assay conditions (pH, temperature) and cell lines used .

- Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock/Vina) to evaluate binding affinity variations across structural analogs .

- Reproducibility Checks : Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out degradation artifacts .

- Statistical Validation : Apply ANOVA or Bayesian inference to assess significance of conflicting results .

Q. How can AI-driven simulations optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- Reaction Prediction : Train machine learning models (e.g., Chemprop) on existing benzothiazine synthesis data to predict optimal catalysts or solvents .

- Process Automation : Integrate robotic platforms (e.g., Chemspeed) with real-time HPLC feedback to adjust parameters (e.g., temperature, stoichiometry) .

- Stability Profiling : Use COMSOL Multiphysics to model thermal stability during large-scale reactions, minimizing decomposition .

Q. What role do substituents (e.g., 7-fluoro, benzodioxol-5-yl) play in modulating this compound’s physicochemical properties?

- Methodological Answer :

- Solubility Studies : Compare logP values (via shake-flask method) of analogs with/without the benzodioxole group to assess hydrophobicity .

- Electron-Withdrawing Effects : Use cyclic voltammetry to measure the electron-deficient nature of the 7-fluoro group and its impact on redox behavior .

- Thermal Analysis : Perform DSC/TGA to evaluate melting points and thermal stability, correlating with substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.